Cas no 1805342-72-6 (Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate)

Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of a bromo substituent at the 2-position and a difluoromethyl group at the 4-position enhances its reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization. The ester moiety at the 3-position provides additional flexibility for derivatization. Its structural features, including the electron-withdrawing difluoromethyl group, contribute to its stability and selectivity in synthetic applications. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and modularity for advanced chemical transformations.
Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate structure
1805342-72-6 structure
Product Name:Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate
CAS No:1805342-72-6
MF:C11H12BrF2NO2
MW:308.119289398193
CID:4809580
Update Time:2025-06-10

Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate
    • Inchi: 1S/C11H12BrF2NO2/c1-3-17-8(16)4-7-9(11(13)14)6(2)5-15-10(7)12/h5,11H,3-4H2,1-2H3
    • InChI Key: DYZLUEOBJNXRAB-UHFFFAOYSA-N
    • SMILES: BrC1C(CC(=O)OCC)=C(C(F)F)C(C)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 266
  • XLogP3: 3
  • Topological Polar Surface Area: 39.2

Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029058916-1g
Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate
1805342-72-6 97%
1g
$1,579.40 2022-04-01

Additional information on Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate

Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate (CAS No. 1805342-72-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate (CAS No. 1805342-72-6) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. This compound, characterized by its pyridine core substituted with a bromo group, a difluoromethyl group, and a methyl group, along with an acetic ester moiety, exhibits unique chemical properties that make it invaluable in the development of novel therapeutic agents.

The structural features of Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate contribute to its reactivity and functionality, enabling its use in a wide range of synthetic transformations. The presence of the bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting compounds, making them more suitable for drug-like properties.

In recent years, there has been a surge in research focusing on the development of small molecule inhibitors targeting various disease pathways. One notable area is the inhibition of kinases, which play a crucial role in cancer progression. The pyridine scaffold found in Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding pockets of these enzymes. For instance, studies have demonstrated the efficacy of pyridine-based inhibitors in targeting tyrosine kinases, which are overexpressed in many cancers. The modifications introduced by the bromo and difluoromethyl groups further optimize binding interactions and improve selectivity.

Another significant application of this compound is in the synthesis of antiviral agents. The unique structural features of Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate allow for the development of molecules that can interfere with viral replication mechanisms. For example, researchers have explored its use in creating inhibitors that target viral proteases or polymerases. The acetic ester group provides a handle for further derivatization, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic profiles.

The pharmaceutical industry has also leveraged this compound in the development of central nervous system (CNS) drugs. Pyridine derivatives are known to cross the blood-brain barrier more effectively due to their lipophilic nature. By incorporating structural elements such as the difluoromethyl group, which enhances metabolic stability, researchers can design compounds that exhibit prolonged half-lives and improved bioavailability. This has opened up new avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advances in computational chemistry have further accelerated the discovery and optimization of molecules derived from Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate. Techniques such as molecular docking and virtual screening allow researchers to predict binding affinities and identify potential lead compounds with high precision. These computational methods complement traditional synthetic approaches by providing insights into how different substituents influence molecular interactions. As a result, there has been a significant increase in the efficiency of drug discovery pipelines.

The synthesis of Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. For instance, palladium-catalyzed cross-coupling reactions have become increasingly popular for introducing bromo and difluoromethyl groups into pyridine scaffolds. These techniques not only enhance reaction efficiencies but also minimize byproduct formation, making them environmentally favorable.

In conclusion, Ethyl 2-bromo-4-(difluoromethyl)-5-methylpyridine-3-acetate (CAS No. 1805342-72-6) represents a critical building block in contemporary pharmaceutical research. Its unique structural features and reactivity make it indispensable for developing novel therapeutic agents targeting various diseases. As research continues to evolve, it is likely that new applications and synthetic strategies will emerge, further solidifying its importance in medicinal chemistry.

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